Boc-3-(9-anthryl)-L-alanine
Overview
Description
Boc-3-(9-anthryl)-L-alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain is substituted with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(9-anthryl)-L-alanine typically involves the following steps:
Protection of the amino group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Introduction of the anthracene moiety: The protected alanine is then reacted with 9-bromoanthracene in the presence of a palladium catalyst to introduce the anthracene group via a cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the anthracene group.
Substitution: The anthracene moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Boc-3-(9-anthryl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a probe in fluorescence studies due to the fluorescent properties of the anthracene moiety.
Biology: The compound can be used in the study of protein-ligand interactions and as a fluorescent tag in biochemical assays.
Industry: Used in the development of materials with specific optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Boc-3-(9-anthryl)-L-alanine largely depends on its application. In fluorescence studies, the anthracene moiety absorbs light and emits fluorescence, which can be used to track molecular interactions. In biochemical assays, the compound can interact with specific proteins or enzymes, allowing researchers to study binding affinities and reaction kinetics.
Comparison with Similar Compounds
Boc-3-(9-anthryl)-D-alanine: The D-enantiomer of Boc-3-(9-anthryl)-L-alanine, which has similar structural features but different biological activity due to its chirality.
Anthracene derivatives: Compounds with the anthracene moiety but different substituents, such as 9-anthracenecarboxylic acid.
Uniqueness: this compound is unique due to the combination of the Boc-protected amino group and the anthracene moiety, which imparts specific chemical and physical properties
Properties
IUPAC Name |
(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDEFFXDFOZMJ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427276 | |
Record name | Boc-3-(9-anthryl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332065-09-5 | |
Record name | Boc-3-(9-anthryl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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